Product packaging for 3-Butyn-2-ol, 4-iodo-2-methyl-(Cat. No.:CAS No. 20483-76-5)

3-Butyn-2-ol, 4-iodo-2-methyl-

Cat. No.: B8702045
CAS No.: 20483-76-5
M. Wt: 210.01 g/mol
InChI Key: OVVARGOJXLEZDW-UHFFFAOYSA-N
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Description

Contextualization of Functionalized Alkynols in Organic Synthesis

Functionalized alkynols, which are molecules containing both an alkyne and a hydroxyl group, are highly versatile intermediates in organic synthesis. epa.govresearchgate.netoup.com The presence of the carbon-carbon triple bond offers a rich platform for a multitude of chemical transformations, including hydrogenation, hydrohalogenation, and various coupling reactions. epa.gov The hydroxyl group, on the other hand, can be involved in oxidation, esterification, or can act as a directing group in certain reactions.

A key precursor to the target compound of this article is 2-methyl-3-butyn-2-ol (B105114) . This commercially available tertiary propargyl alcohol serves as a common building block in the synthesis of more complex molecules. google.comchemeo.combeilstein-journals.org Its utility is demonstrated in its reactions, such as the Sonogashira coupling, where it can be coupled with aryl halides to form more elaborate structures. chegg.comclockss.org The synthesis of 2-methyl-3-butyn-2-ol itself is typically achieved through the reaction of acetylene (B1199291) with acetone (B3395972), often using a strong base like potassium hydroxide (B78521) in a solvent such as liquid ammonia. chemeo.com

Significance of Organoiodine Compounds as Synthetic Reagents

Organoiodine compounds, characterized by a carbon-iodine bond, are of paramount importance in modern organic synthesis. The C-I bond is the weakest among the carbon-halogen bonds, making organoiodides highly reactive and thus excellent precursors for a variety of transformations. lookchem.com They are frequently employed in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions, where the iodine atom acts as a good leaving group. chegg.comlookchem.com

Furthermore, the field of hypervalent iodine chemistry has provided a new dimension to the use of organoiodine compounds. Hypervalent iodine reagents are utilized as powerful oxidizing agents and are involved in a range of transformations, including the functionalization of C-H bonds. buysellchem.com The development of chiral organoiodine catalysts has also opened up avenues for asymmetric synthesis. buysellchem.com

Current Research Frontiers in Halogenated Alkyne Chemistry

The chemistry of halogenated alkynes, particularly iodoalkynes, is a vibrant area of research. These compounds are valuable intermediates for creating complex molecular architectures. Iodoalkynes can undergo a variety of reactions, including nucleophilic substitution, metal-catalyzed cross-coupling reactions, and cycloadditions. nih.gov Recent advancements have focused on developing novel methods for the synthesis of halogenated alkynes and expanding their applications. nih.gov This includes enzymatic halogenation of terminal alkynes, which offers a green and selective method for their preparation. nih.gov The unique reactivity of the iodoalkyne functionality makes it a key target for the synthesis of natural products and pharmaceuticals.

Chemical Profile of 3-Butyn-2-ol, 4-iodo-2-methyl-

PropertyValueSource
Chemical Formula C5H7IO cymitquimica.com
Molecular Weight 210.01 g/mol nih.gov
CAS Number 20483-76-5 ichemical.comguidechem.com
Synonyms 4-Iodo-2-methyl-3-butyn-2-ol, 3-methyl-3-hydroxy-1-iodo-1-butyne guidechem.com

Synthesis and Reactivity

There is no detailed, published synthetic procedure specifically for 3-Butyn-2-ol, 4-iodo-2-methyl- . However, a plausible synthetic route would involve the direct iodination of the terminal alkyne, 2-methyl-3-butyn-2-ol . This transformation can typically be achieved using an iodine source in the presence of a suitable base.

The reactivity of 3-Butyn-2-ol, 4-iodo-2-methyl- can be inferred from its functional groups. The iodoalkyne moiety is expected to be the most reactive site, susceptible to nucleophilic attack and participating in various cross-coupling reactions. This would allow for the introduction of a wide range of substituents at the terminal position of the alkyne. The tertiary alcohol provides a handle for further functionalization, potentially through etherification or esterification, or it could serve as a protecting group for the hydroxyl functionality.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7IO B8702045 3-Butyn-2-ol, 4-iodo-2-methyl- CAS No. 20483-76-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20483-76-5

Molecular Formula

C5H7IO

Molecular Weight

210.01 g/mol

IUPAC Name

4-iodo-2-methylbut-3-yn-2-ol

InChI

InChI=1S/C5H7IO/c1-5(2,7)3-4-6/h7H,1-2H3

InChI Key

OVVARGOJXLEZDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CI)O

Origin of Product

United States

Synthetic Methodologies for 3 Butyn 2 Ol, 4 Iodo 2 Methyl and Analogues

Strategies for Alkynol Precursor Synthesis

The cornerstone of synthesizing 3-Butyn-2-ol, 4-iodo-2-methyl- is the efficient preparation of its non-iodinated precursor, 2-methyl-3-butyn-2-ol (B105114). This tertiary propargyl alcohol serves as the foundational scaffold upon which the iodine atom is installed. Methodologies for its synthesis primarily revolve around the formation of the carbon skeleton and the introduction of the reactive terminal alkyne.

Formation of the 2-Methyl-3-butyn-2-ol Scaffold

The most prevalent and industrially significant method for constructing the 2-methyl-3-butyn-2-ol scaffold is the ethynylation of acetone (B3395972). This reaction, a classic example of nucleophilic addition to a carbonyl group, involves the reaction of acetone with acetylene (B1199291).

A widely utilized approach for this transformation is the Favorskii reaction , which employs a base to deprotonate the terminal alkyne, generating a nucleophilic acetylide anion that subsequently attacks the electrophilic carbonyl carbon of acetone. researchgate.netnih.gov Common bases for this reaction include alkali metal hydroxides, such as potassium hydroxide (B78521), or alkoxides. researchgate.netmdpi.com The reaction is typically carried out under anhydrous conditions to prevent the quenching of the acetylide anion. The mechanism involves the in-situ formation of a metal acetylide which then adds to the ketone. mdpi.com

Favorskii Reaction Mechanism
Figure 1. General mechanism of the Favorskii reaction for the synthesis of propargyl alcohols.

Industrially, this reaction is often performed using alkali metal acetylides, which are particularly effective for additions to ketones like acetone. acs.org The condensation of acetylene and acetone can be promoted by either basic catalysts, as in the Favorskii reaction, or by Lewis acid catalysts. unirioja.es

Introduction of the Acetylenic Moiety

The introduction of the acetylenic moiety is intrinsically linked to the formation of the scaffold itself. The aforementioned ethynylation of acetone directly installs the required terminal alkyne. Acetylene gas is a common reagent for this purpose, though its handling requires care due to its flammability. manac-inc.co.jp In laboratory settings, alternatives to acetylene gas are often sought for safety and convenience.

Grignard reagents, specifically ethynylmagnesium bromide, can also be employed to introduce the acetylenic group via nucleophilic addition to acetone. This method offers a reliable route to the desired alkynol scaffold.

Regioselective and Stereoselective Iodination Approaches

Once the 2-methyl-3-butyn-2-ol precursor is obtained, the subsequent critical step is the regioselective iodination of the terminal alkyne to yield 3-Butyn-2-ol, 4-iodo-2-methyl-. The primary challenge lies in achieving selective iodination at the terminal sp-hybridized carbon without inducing other reactions.

Direct Iodination of Terminal Alkynols

Direct iodination of terminal alkynes is a common and effective method for the synthesis of 1-iodoalkynes. This approach involves treating the terminal alkyne with an electrophilic iodine source. A variety of reagents and conditions have been developed to achieve this transformation with high efficiency and selectivity.

One of the most frequently used reagents for this purpose is N-iodosuccinimide (NIS) . mdpi.com The reactivity of NIS can be enhanced by the addition of activators. For instance, acetic acid has been shown to activate NIS for a highly chemoselective direct iodination of terminal alkynes under metal-free conditions. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the formation of acetyl hypoiodite (B1233010) as the active iodinating species. organic-chemistry.org Similarly, γ-Al₂O₃ can mediate the direct iodination of terminal alkynes with NIS, offering a method with excellent chemoselectivity and good functional group tolerance. nih.gov The reaction can also be catalyzed by inexpensive and mild bases such as potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comresearchgate.net

Elemental iodine (I₂) can also be used for the direct iodination of terminal alkynes. manac-inc.co.jp These reactions often proceed in the presence of a base to facilitate the deprotonation of the terminal alkyne, although base-free conditions have also been developed. For instance, the combination of ZnI₂ and tert-butyl nitrite (B80452) can effect the iodination of terminal alkynes. researchgate.net

The following table summarizes various conditions for the direct iodination of terminal alkynes.

Iodine SourceCatalyst/ActivatorSolventKey FeaturesReference
N-Iodosuccinimide (NIS)Acetic AcidMeCNMetal-free, highly chemoselective. organic-chemistry.org
N-Iodosuccinimide (NIS)γ-Al₂O₃Not specifiedExcellent chemoselectivity, good functional group tolerance. nih.gov
N-Iodosuccinimide (NIS)K₂CO₃ or DMAPCH₃OH or CH₃CNInexpensive, mild bases as catalysts. mdpi.comresearchgate.net
ZnI₂tert-Butyl NitriteCHCl₃Forms part of a switchable protocol for iodoalkyne synthesis. researchgate.net
Potassium Iodide (KI)Copper(II) Sulfate (B86663) (CuSO₄)Acetate (B1210297) BufferFacile method with potential for radio-iodination. nih.gov

Indirect Iodination Through Halogenation/Rearrangement Sequences

Indirect methods for the iodination of alkynes often involve the hydrohalogenation of the triple bond. The addition of hydrogen halides (HX, where X = I) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, and the halide adds to the more substituted carbon. chemistrysteps.commasterorganicchemistry.com This initially forms a vinyl halide. A second addition of HX results in a geminal dihalide. chemistrysteps.comyoutube.com

For the specific synthesis of a terminal iodoalkyne from an alkynol, a direct hydrohalogenation approach is not typically employed as it leads to addition across the triple bond rather than substitution at the terminal carbon. However, rearrangement reactions of propargyl alcohols, such as the Meyer-Schuster rearrangement, can be induced by acidic conditions, but these typically lead to the formation of α,β-unsaturated carbonyl compounds rather than iodoalkynes. Electrophilic iodonium-induced rearrangements of alkynols have been studied, but these also tend to result in rearranged products like β-haloenones. tci-thaijo.org Therefore, direct iodination methods are generally more straightforward and higher yielding for the synthesis of terminal iodoalkynes like 3-Butyn-2-ol, 4-iodo-2-methyl-.

Catalytic Approaches to Selective Iodination (e.g., Metal-catalyzed, Hypervalent Iodine Reagents)

Catalytic methods offer powerful and often milder alternatives for the selective iodination of terminal alkynes. These approaches can be broadly categorized into metal-catalyzed processes and those employing hypervalent iodine reagents.

Metal-catalyzed Iodination: Several transition metals, including palladium, gold, and copper, have been shown to catalyze the iodination of terminal alkynes.

Palladium-catalyzed cross-coupling reactions are a versatile method for forming arylalkynes from iodoarenes and terminal alkynes (Sonogashira coupling). acs.orgnih.gov While this is a coupling reaction rather than a direct iodination of the alkyne, related palladium catalysis can be employed for the synthesis of substituted alkynes. rsc.orgrsc.orgnih.gov

Gold-catalyzed reactions have also been explored. Gold catalysts can activate alkynes towards various transformations. nih.govresearchgate.netrsc.org For instance, a gold-catalyzed alkynylative cyclization of allenoates with iodoalkynes has been reported. researchgate.net

Copper-catalyzed iodination of terminal alkynes provides an efficient route to 1-iodoalkynes. A system using potassium iodide (KI) and copper(I) iodide (CuI) in the presence of an oxidant like (diacetoxyiodo)benzene (B116549) affords the desired products under mild conditions. organic-chemistry.org Another protocol utilizes KI and copper(II) sulfate (CuSO₄) in an acetate buffer. nih.govsemanticscholar.org

Hypervalent Iodine Reagents: Hypervalent iodine reagents have emerged as powerful tools for the oxidative iodination of alkynes. acs.orgnih.govnih.govrsc.org These reagents can mediate chemoselective mono-, di-, and even tri-iodination of alkynes by carefully selecting the iodine source and reaction conditions. organic-chemistry.orgnih.gov For example, the combination of tetrabutylammonium (B224687) iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) is specific for the monoiodination of terminal alkynes. nih.govfrontiersin.org This approach offers a practical and efficient method for generating 1-iodoalkynes with excellent chemoselectivity. nih.gov

Reactivity and Transformation Pathways of 3 Butyn 2 Ol, 4 Iodo 2 Methyl

Reactions at the Alkyne Moiety

The carbon-carbon triple bond in 3-Butyn-2-ol, 4-iodo-2-methyl- is a site of high electron density, making it susceptible to various addition and coupling reactions.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling, Cycloaddition)

The iodoalkyne functionality is particularly valuable for constructing new carbon-carbon bonds through transition-metal-catalyzed cross-coupling reactions. In these processes, the carbon-iodine bond is typically cleaved first via oxidative addition, followed by coupling with a suitable partner.

Cross-Coupling Reactions: This compound is an excellent substrate for a variety of palladium- or nickel-catalyzed cross-coupling reactions where the iodoalkyne acts as an electrophile. The general catalytic cycle for these reactions involves the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to form the product and regenerate the catalyst. wikipedia.orgwikipedia.org

Notable examples of cross-coupling reactions applicable to 3-Butyn-2-ol, 4-iodo-2-methyl- include:

Sonogashira Coupling: While the classic Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, a "reverse" Sonogashira coupling can be performed with an iodoalkyne and a terminal alkyne. More commonly, the iodoalkyne functionality makes the molecule a prime candidate for other palladium-catalyzed couplings. The parent molecule, 2-methyl-3-butyn-2-ol (B105114), is frequently used in traditional Sonogashira couplings, demonstrating the stability of the tertiary alcohol group under these conditions. sigmaaldrich.comresearchgate.netnih.gov

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent. wikipedia.orgorganic-chemistry.org 3-Butyn-2-ol, 4-iodo-2-methyl- can be effectively coupled with various organozinc compounds (alkyl, aryl, vinyl) using a palladium or nickel catalyst. wikipedia.orgnih.gov Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.org

Suzuki Coupling: In this reaction, the coupling partner is an organoboron compound, typically a boronic acid or ester. The reaction is valued for its mild conditions and the low toxicity of boron-containing reagents.

Stille Coupling: This involves coupling with an organostannane reagent. Organostannanes are air- and moisture-stable, though concerns about tin toxicity exist.

Coupling ReactionOrganometallic Reagent (R'-M)Typical CatalystGeneral Product
NegishiR'-ZnXPd(PPh₃)₄, Ni(acac)₂4-R'-2-methyl-3-butyn-2-ol
SuzukiR'-B(OH)₂Pd(PPh₃)₄ + Base (e.g., Na₂CO₃)4-R'-2-methyl-3-butyn-2-ol
StilleR'-Sn(Alkyl)₃Pd(PPh₃)₄4-R'-2-methyl-3-butyn-2-ol

Cycloaddition Reactions: Alkynes can participate as 2π components in cycloaddition reactions, most notably the [4+2] cycloaddition, or Diels-Alder reaction. mdpi.com The triple bond in 3-Butyn-2-ol, 4-iodo-2-methyl- can react with a conjugated diene to form a six-membered ring. The electron-withdrawing nature of the iodine atom can enhance the dienophilic character of the alkyne, potentially increasing the rate and influencing the regioselectivity of the reaction.

Hydrofunctionalization Reactions

Hydrofunctionalization involves the addition of an E-H bond (where E is a heteroatom or carbon) across the triple bond. Metal-catalyzed hydrofunctionalization of haloalkynes is a modern, atom-economical method for creating functionalized olefins. researchgate.net

For 3-Butyn-2-ol, 4-iodo-2-methyl-, a key consideration is the regioselectivity of the addition. In gold(I)-catalyzed additions of carboxylic acids to iodoalkynes, the nucleophile (carboxylate) adds selectively to the C-2 carbon of the alkyne (the carbon not bonded to iodine), which is rendered more electrophilic by π-coordination with the gold catalyst. researchgate.net This regioselectivity provides a route to specific vinyl iodide isomers. Other potential hydrofunctionalization reactions include:

Hydrosilylation: The addition of a Si-H bond.

Hydroalkoxylation: The addition of an O-H bond from an alcohol.

Hydroamination: The addition of an N-H bond from an amine.

These reactions often require a transition metal catalyst (e.g., based on Au, Pt, Ru, or Rh) to proceed efficiently. mdpi.com

Alkyne Derivatization Reactions

Beyond C-C bond formation and hydrofunctionalization, the alkyne moiety can undergo other transformations. The term "derivatization" refers to the chemical modification of a compound to enhance its properties for analysis or to create new functionalities. libretexts.org While the iodo-substituent is often the most reactive site for cross-coupling, if it is replaced (for example, by hydrogen via reduction), the resulting terminal alkyne can undergo reactions such as:

Hydration: The addition of water across the triple bond, typically catalyzed by acid and mercury(II) salts (Markovnikov addition) or via hydroboration-oxidation (anti-Markovnikov addition), would yield a ketone or an aldehyde, respectively.

Click Chemistry: Following conversion of the iodo group to an azide, the alkyne could participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.

Reactions Involving the Iodide Substituent

The carbon-iodine bond is the most reactive site for many transformations due to its polarity and the excellent leaving group ability of the iodide ion.

Nucleophilic Displacement and Substitution Reactions

Nucleophilic substitution involves the replacement of a leaving group (in this case, iodide) by a nucleophile. wikipedia.orgbyjus.com However, direct nucleophilic substitution at an sp-hybridized carbon, as in an iodoalkyne, does not typically follow classical SN1 or SN2 pathways. wikipedia.orgorganic-chemistry.org The linear geometry of the alkyne makes backside attack for an SN2 reaction sterically hindered, and the resulting vinyl cation from an SN1 pathway is highly unstable.

Despite these challenges, substitutions can occur through alternative mechanisms, such as addition-elimination pathways or via organometallic intermediates. Acetylide anions, for instance, are strong nucleophiles capable of displacing halides, though this is more common for alkyl halides. libretexts.org Reactions of 3-Butyn-2-ol, 4-iodo-2-methyl- with strong nucleophiles may be complex and could lead to mixtures of products.

Oxidative Addition and Reductive Elimination Processes

Oxidative addition is a fundamental step in organometallic chemistry where a metal complex inserts into a covalent bond, increasing the metal's oxidation state and coordination number. wikipedia.orgumb.edu The C(sp)-I bond of 3-Butyn-2-ol, 4-iodo-2-methyl- is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium(0) and nickel(0). mugberiagangadharmahavidyalaya.ac.in

This process is the initiating step for the cross-coupling reactions discussed previously (Section 3.1.1). The reaction can be represented as:

LnM(0) + R-C≡C-I → LnM(II)(I)(C≡C-R)

In this step, the metal (M) is oxidized from state 0 to +2, and the C-I bond is broken to form new metal-carbon and metal-iodine bonds.

Reductive elimination is the microscopic reverse of oxidative addition and is the product-forming step in many catalytic cycles. wikipedia.org After a transmetalation step introduces a second organic group (R') to the metal center, the two organic ligands (R-C≡C- and R'-) couple and are expelled from the metal, reforming the C-C bond and reducing the metal's oxidation state back to zero, thus regenerating the catalyst for the next cycle.

Intramolecular Iodine Migration and Transfer Reactions

While direct studies on the intramolecular iodine migration of 3-Butyn-2-ol, 4-iodo-2-methyl- are not extensively documented, the reactivity of analogous iodoalkynes suggests the potential for such transformations. An unprecedented intramolecular 1,3-iodine migration has been described in 3-substituted (indol-2-yl)-α-allenols under metal catalysis, highlighting the possibility of iodine transfer within a molecule. nih.govrsc.org In the context of 3-Butyn-2-ol, 4-iodo-2-methyl-, a hypothetical intramolecular iodine migration could be envisioned, potentially leading to the formation of an allenic iodide intermediate. The feasibility of such a process would likely depend on the reaction conditions, including the presence of a suitable catalyst to facilitate the migration.

Further insights can be drawn from the study of arylalkynes, where a tandem one-pot iodine migration of iodoethynylarenes has been observed, proceeding through the formation of cyclic monoaryliodonium salts. This distal iodine migration enables the construction of ortho-iodo arylacetylenes and 1,3-diynes. While the structural context is different, this demonstrates the principle of intramolecular iodine transfer in unsaturated systems.

Reactions at the Hydroxyl Group

The tertiary hydroxyl group in 3-Butyn-2-ol, 4-iodo-2-methyl- is a key site of reactivity, allowing for a variety of chemical modifications and participating in more complex transformations.

The hydroxyl group can undergo a range of standard chemical transformations to form various derivatives. These reactions are fundamental in synthetic organic chemistry for protecting the alcohol functionality or for introducing new functional groups to modify the molecule's properties and subsequent reactivity.

Table 1: Representative Functionalization Reactions of Tertiary Propargylic Alcohols

Reaction TypeReagentProduct Type
EtherificationAlkyl halide, BasePropargyl ether
EsterificationAcyl chloride, BasePropargyl ester
SilylationSilyl chloride, BaseSilyl ether
ThiolationThiophenol, Acid catalystS-aryl propargyl thioether acs.org

Note: This table presents analogous functionalization reactions for tertiary propargylic alcohols.

These derivatization reactions are crucial for multi-step syntheses, where the hydroxyl group might need to be protected to prevent unwanted side reactions during transformations at other parts of the molecule.

The hydroxyl group of 3-Butyn-2-ol, 4-iodo-2-methyl- can actively participate in cyclization and rearrangement reactions, often in concert with the neighboring iodoalkyne moiety. researchgate.netnih.gov

One of the most significant transformations of tertiary propargylic alcohols is the Meyer-Schuster rearrangement , which typically occurs under acidic conditions to yield α,β-unsaturated ketones. wikipedia.orgnih.gov In the case of 3-Butyn-2-ol, 4-iodo-2-methyl-, this rearrangement would be expected to produce an α-iodo-α,β-unsaturated ketone. Iodine-promoted Meyer-Schuster rearrangements of propargyl alcohols have been developed, offering a facile route to such compounds. rsc.orgresearchgate.netnih.gov

Another potential pathway is the Rupe rearrangement , which is a competing reaction to the Meyer-Schuster rearrangement for tertiary propargylic alcohols and also leads to α,β-unsaturated ketones, but through a different mechanistic pathway. wikipedia.org

Furthermore, the hydroxyl group can act as an internal nucleophile in iodocyclization reactions . researchgate.netnih.gov Iodine-mediated cyclization of propargyl alcohols is a well-established method for the synthesis of various heterocyclic and carbocyclic iodides. researchgate.net For instance, the iodine-mediated cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols leads to 3-iodocarbazoles via a selective 1,2-alkyl migration. acs.org In a similar vein, 3-Butyn-2-ol, 4-iodo-2-methyl- could potentially undergo an intramolecular cyclization initiated by the activation of the iodoalkyne, with the hydroxyl group attacking the activated alkyne to form a cyclic ether.

Table 2: Potential Rearrangement and Cyclization Products of 3-Butyn-2-ol, 4-iodo-2-methyl-

Reaction TypeKey Intermediate/Product
Iodo-Meyer-Schuster Rearrangementα-Iodo-α,β-unsaturated ketone
IodocyclizationSubstituted furan (B31954) or pyran

Note: This table outlines hypothetical products based on known reactivities of similar compounds.

Cascade and Domino Reactions Incorporating the Compound

The multiple functional groups within 3-Butyn-2-ol, 4-iodo-2-methyl- make it an ideal substrate for cascade reactions (also known as domino or tandem reactions). These processes involve a series of consecutive reactions where the functionality for each subsequent step is generated in the previous one, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Cascade reactions involving propargylic alcohols are well-documented. For example, silver(I)-promoted cascade reactions of propargylic alcohols with carbon dioxide and vicinal diols provide a thermodynamically favorable route to cyclic carbonates. nih.gov

In the context of 3-Butyn-2-ol, 4-iodo-2-methyl-, a cascade reaction could be initiated at either the iodoalkyne or the hydroxyl group. For instance, an initial iodine-mediated cyclization could be followed by a subsequent rearrangement or addition reaction. A hypothetical cascade could involve an initial iodocyclization to form a cyclic ether, which then undergoes further transformation.

Another possibility involves a cascade initiated by the Meyer-Schuster rearrangement. The resulting α-iodo-α,β-unsaturated ketone is a versatile intermediate that could participate in subsequent intramolecular or intermolecular reactions within the same pot.

The development of such cascade reactions is a testament to the efficiency and elegance of modern synthetic chemistry, and a molecule with the structural features of 3-Butyn-2-ol, 4-iodo-2-methyl- holds significant potential as a building block in these complex transformations.

Mechanistic Investigations and Theoretical Studies

Mechanistic Elucidation of Key Transformations

Understanding the precise mechanisms of reactions involving 3-Butyn-2-ol, 4-iodo-2-methyl- is fundamental to controlling reaction outcomes and developing novel synthetic methodologies. The presence of both an iodoalkyne and a tertiary alcohol functional group suggests a rich and varied reactivity profile.

Role of Catalysts and Co-catalysts (e.g., Palladium, Gold, Copper)

Catalysts, particularly those based on transition metals like palladium, gold, and copper, are pivotal in activating the carbon-iodine and carbon-carbon triple bonds of 3-Butyn-2-ol, 4-iodo-2-methyl-.

Palladium: In the context of iodoalkynes, palladium catalysts are instrumental in facilitating cross-coupling reactions. The catalytic cycle would likely commence with the oxidative addition of the palladium(0) species into the carbon-iodine bond of 3-Butyn-2-ol, 4-iodo-2-methyl-, forming a palladium(II)-alkynyl intermediate. This step is a cornerstone of numerous palladium-catalyzed reactions. Subsequent steps, such as transmetalation with an organometallic reagent and reductive elimination, would complete the catalytic cycle, leading to the formation of a new carbon-carbon bond at the terminal position of the original alkyne. The specific ligands coordinated to the palladium center would play a critical role in modulating the reactivity and stability of the intermediates.

Gold: Gold catalysts, particularly gold(I) and gold(III) species, are well-known for their ability to activate alkyne moieties, rendering them susceptible to nucleophilic attack. For a substrate like 3-Butyn-2-ol, 4-iodo-2-methyl-, a gold catalyst could coordinate to the π-system of the alkyne, increasing its electrophilicity. This activation would facilitate intramolecular or intermolecular additions of nucleophiles. The presence of the hydroxyl group within the molecule could lead to cyclization reactions, forming cyclic ethers or other heterocyclic structures.

Copper: Copper catalysts are frequently employed as co-catalysts in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. In such cases, copper would facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex. Copper can also independently catalyze a variety of transformations of terminal alkynes, although the presence of the iodo group in 3-Butyn-2-ol, 4-iodo-2-methyl- would likely direct its reactivity towards coupling reactions.

The interplay between the choice of metal, its oxidation state, and the accompanying ligands would be crucial in determining the reaction pathway and the final product distribution.

Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and the analysis of transition states are essential for a deep mechanistic understanding. For reactions involving 3-Butyn-2-ol, 4-iodo-2-methyl-, key intermediates would include:

Organopalladium(II) complexes: Formed after the oxidative addition of palladium(0) to the C-I bond.

π-Alkyne-gold(I) complexes: Resulting from the coordination of a gold catalyst to the triple bond.

Copper(I) acetylides: Generated in copper-co-catalyzed coupling reactions.

The stability and reactivity of these intermediates are influenced by factors such as the solvent, temperature, and the electronic and steric properties of the ligands. Transition state analysis, often performed using computational methods, would provide insights into the energy barriers of different reaction pathways, explaining the observed selectivity.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control

For reactions that generate new stereocenters, controlling the stereochemical outcome is a primary objective. In transformations of 3-Butyn-2-ol, 4-iodo-2-methyl-, the existing stereocenter at the carbon bearing the hydroxyl group can influence the stereochemistry of newly formed centers, a phenomenon known as diastereoselectivity.

The use of chiral ligands on the metal catalysts is a common strategy to achieve enantioselectivity, where one enantiomer of a product is formed in excess. The design of these ligands is critical; they create a chiral environment around the metal center, which can differentiate between diastereomeric transition states, leading to the preferential formation of one enantiomer. The development of stereoselective reactions for 3-Butyn-2-ol, 4-iodo-2-methyl- would be highly dependent on the careful selection of chiral catalysts and reaction conditions to control the approach of reactants and the geometry of the transition states.

Computational Chemistry and Density Functional Theory (DFT) Applications

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules and transition states. For 3-Butyn-2-ol, 4-iodo-2-methyl-, DFT calculations could be applied to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined.

Analyze Catalyst-Substrate Interactions: DFT can provide detailed information on how the catalyst binds to the substrate and activates it for the reaction.

Predict Stereochemical Outcomes: The energy differences between diastereomeric transition states can be calculated to predict the diastereoselectivity or enantioselectivity of a reaction.

Interpret Spectroscopic Data: Calculated spectroscopic properties can be compared with experimental data to confirm the structure of intermediates or products.

Applications in Advanced Organic Synthesis and Materials Science

Building Block for Complex Polycyclic and Heterocyclic Systems

The structural features of 4-iodo-2-methyl-3-butyn-2-ol make it an ideal starting material for synthesizing intricate ring systems, which are foundational to many pharmaceuticals and biologically active compounds.

Synthesis of Carbazoles and Related Nitrogen Heterocycles

The carbazole (B46965) nucleus is a key structural motif in materials science and is widely distributed in nature. core.ac.uk The development of efficient methods for synthesizing substituted carbazoles is a significant goal in organic chemistry. chemistryviews.orgdiva-portal.org Gold-catalyzed reactions, in particular, have emerged as a powerful tool for intramolecular cyclizations by activating triple bonds. chemistryviews.orgresearchgate.net

Research on structurally similar compounds, such as 3-iodo-(indol-2-yl)-butynols, has demonstrated a controlled, gold-catalyzed pathway to prepare polyfunctionalized 9H-carbazoles. core.ac.uk This transformation suggests a potent application for 4-iodo-2-methyl-3-butyn-2-ol when incorporated into an indole-containing substrate. The proposed mechanism involves an initial gold-catalyzed cyclization, followed by a distinctive iodine transfer step. core.ac.uk

The reaction proceeds through a chemo- and regiospecific attack of the C3-position of the indole (B1671886) onto the alkyne, which is activated by the gold catalyst. core.ac.uk This is followed by a stepwise 1,3-iodine transfer and subsequent dehydration to yield the final aromatic carbazole system. core.ac.uk This gold-catalyzed iodine transfer is a notable departure from conventional metal-catalyzed processes involving iodoarenes. core.ac.uk The regioselectivity of such cyclizations can often be controlled by the oxidation state of the gold catalyst (Au(I) vs. Au(III)) and the electronic nature of the substituents on the alkynol. chemistryviews.org

Table 1: Proposed Gold-Catalyzed Carbazole Synthesis Mechanism
StepDescriptionKey IntermediatesReference
1Activation of the alkyne moiety by a gold catalyst (e.g., Au(I) or Au(III)).Gold-π-alkyne complex chemistryviews.orgresearchgate.net
2Intramolecular 6-endo-dig carbocyclization via nucleophilic attack from the indole C3-position.Spirocyclic intermediate core.ac.ukchemistryviews.org
3Stepwise 1,3-iodine transfer from the alkyne to the indole ring system.Iodinated carbocation core.ac.uk
4Dehydration (loss of water from the tertiary alcohol) and rearomatization.Final 9H-carbazole product core.ac.uk

Construction of Steroid Derivatives and Natural Product Analogues

The total synthesis of steroids and other complex natural products relies on the strategic formation of carbon-carbon bonds to assemble their intricate polycyclic skeletons. libretexts.org Steroid biosynthesis itself involves a series of enzymatic C-C bond cleavage and formation steps, starting from cholesterol to produce a vast array of hormones. nih.govnih.govvanderbilt.edu

While no direct synthesis of a steroid using 4-iodo-2-methyl-3-butyn-2-ol has been documented, its functional groups make it a highly promising building block for this purpose. The iodoalkyne unit is a versatile chemical handle for cross-coupling reactions, allowing it to be joined to a steroid core or to serve as a linchpin in assembling the ring system itself. For instance, the alkynyl group could be used to introduce side chains at various positions on a steroid nucleus, a common strategy for modifying biological activity. The iodine atom allows for participation in palladium-catalyzed reactions such as Sonogashira, Suzuki, or Stille coupling to form new carbon-carbon bonds with high precision.

Precursor for Advanced Synthetic Synthons (e.g., Iodinated Butenes)

Iodinated alkenes are valuable intermediates in organic synthesis, particularly as substrates in cross-coupling reactions for the stereoselective synthesis of di- and tri-substituted olefins. The iodoalkyne in 4-iodo-2-methyl-3-butyn-2-ol can be selectively reduced to form an iodinated butene. The stereochemical outcome of this reduction can be controlled by the choice of reagents and conditions.

Synthesis of (Z)-Iodinated Butenes: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) would reduce the alkyne to a cis-alkene, yielding the (Z)-isomer of 4-iodo-2-methyl-3-buten-2-ol.

Synthesis of (E)-Iodinated Butenes: A dissolving metal reduction, such as with sodium in liquid ammonia, would produce the trans-alkene, or (E)-isomer.

These resulting iodinated butenols would be advanced synthons, poised for further transformations where the stereochemistry of the double bond is crucial for the final target's structure and function.

Role in the Development of New Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. organic-chemistry.org The iodoalkyne functionality is particularly well-suited for modern cross-coupling reactions, making 4-iodo-2-methyl-3-butyn-2-ol an excellent substrate for developing and showcasing new synthetic methods. researchgate.netuwa.edu.au

The most prominent application is in the Sonogashira cross-coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgchemistry.coach In this context, 4-iodo-2-methyl-3-butyn-2-ol would act as the electrophilic partner (the vinyl/aryl halide equivalent). It can be coupled with a wide variety of terminal alkynes using a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org The utility of the related compound 2-methyl-3-butyn-2-ol (B105114) in copper-free Sonogashira reactions with aryl bromides has been well-established, highlighting the robustness of this molecular framework in such transformations. researchgate.net

Table 2: Application of 4-Iodo-2-methyl-3-butyn-2-ol in C-C Bond Formation
Reaction TypeCoupling PartnerCatalyst SystemBond FormedReference
Sonogashira CouplingTerminal Alkyne (R-C≡C-H)Palladium complex + Cu(I) saltsp-sp2 (alkyne-alkyne) wikipedia.orgorganic-chemistry.org
Suzuki CouplingOrganoboron compound (R-B(OR)2)Palladium complexsp-sp2 (alkyne-aryl/vinyl) chemistry.coach
Heck CouplingAlkene (R-CH=CH2)Palladium complexsp-sp2 (alkyne-vinyl) chemistry.coach

Potential in Functional Material Precursors (e.g., Conjugated Systems)

The alkyne bond in 4-iodo-2-methyl-3-butyn-2-ol makes it a prime candidate as a monomer for the synthesis of conjugated polymers. Polymerization of the alkyne could lead to a polyacetylene-like backbone, a classic conductive polymer. The pendant hydroxyl and methyl groups would enhance solubility and processability, while the iodine atom offers unique possibilities:

Post-Polymerization Functionalization: The C-I bond can be used for further cross-coupling reactions after the polymer backbone has been formed, allowing for the precise introduction of other functional groups.

Tuning Electronic Properties: The presence of heavy and polarizable iodine atoms directly on the conjugated backbone can significantly influence the polymer's electronic structure. Research has shown that adjacent iodine atoms on aromatic rings can create high-energy occupied molecular orbitals (HOMOs), substantially lowering the HOMO-LUMO gap. nsf.gov This effect could be exploited to design new n-type or low-bandgap materials for applications in organic electronics. nsf.govdigitellinc.com

The synthesis of such polymers could be achieved through various cross-coupling polymerization methods, a field that currently dominates the synthesis of new conjugated materials. mit.edu

Challenges and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The primary challenge in utilizing 3-Butyn-2-ol, 4-iodo-2-methyl- lies in its synthesis. Traditional methods for the iodination of terminal alkynes often rely on stoichiometric reagents and harsh conditions, which can lead to significant waste and byproducts. Future research will likely focus on developing more atom-economical and environmentally benign synthetic pathways.

One promising avenue is the use of hypervalent iodine reagents, which are known for their low toxicity compared to heavy-metal-based oxidants. nih.gov Methods utilizing reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in the presence of a suitable iodine source such as potassium iodide (KI) or tetrabutylammonium (B224687) iodide (TBAI) have been shown to be effective for the synthesis of 1-iodoalkynes. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and with high chemoselectivity. nih.gov The optimization of such methods for the specific synthesis of 3-Butyn-2-ol, 4-iodo-2-methyl- from its precursor, 2-methyl-3-butyn-2-ol (B105114), would be a significant step forward.

Table 1: Comparison of Potential Synthetic Methods for 1-Iodoalkynes

Method Reagents Advantages Challenges for 3-Butyn-2-ol, 4-iodo-2-methyl-
Classical Iodination I₂, Base (e.g., K₂CO₃) Readily available reagents Potential for side reactions, moderate yields
Hypervalent Iodine PIDA, KI/TBAI Mild conditions, high yields, low toxicity of iodine reagents nih.govorganic-chemistry.org Optimization for the specific substrate required
Metal-Catalyzed CuI, KI, Et₃N Fast reaction times, good to excellent yields organic-chemistry.org Catalyst removal, potential for metal contamination

| Electrochemical | Not widely established for iodoalkynes | Potential for high selectivity and reduced waste | Requires specialized equipment and development |

Expanding the Scope of Reactivity and Selectivity

The dual functionality of 3-Butyn-2-ol, 4-iodo-2-methyl- offers a rich platform for synthetic transformations. The iodoalkyne group is a versatile handle for a variety of coupling reactions, including Sonogashira, Cadiot-Chodkiewicz, and other cross-coupling reactions, allowing for the construction of more complex carbon skeletons. The tertiary alcohol provides a site for further functionalization or can influence the stereochemical outcome of nearby reactions.

A key challenge is to achieve high selectivity in reactions involving this bifunctional molecule. For instance, reaction conditions must be carefully chosen to selectively transform the iodoalkyne without affecting the hydroxyl group, or vice versa. Future research will likely explore the development of orthogonal protecting group strategies and catalyst systems that can differentiate between the two reactive sites.

Moreover, the reactivity of the iodoalkyne itself can be expanded beyond traditional coupling reactions. For example, its use in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, could be a valuable application. acs.org The development of stereoselective reactions, potentially guided by the chiral center that could be created from the tertiary alcohol, is another exciting frontier.

Integration into Flow Chemistry and Automation

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. youtube.comyoutube.com The integration of the synthesis and subsequent reactions of 3-Butyn-2-ol, 4-iodo-2-methyl- into flow systems is a significant future perspective.

Flow chemistry would be particularly beneficial for managing potentially hazardous reagents or intermediates involved in iodination reactions. The precise control over reaction parameters such as temperature, pressure, and residence time can lead to optimized reaction conditions that are difficult to achieve in batch. youtube.com For example, the selective hydrogenation of a related compound, 2-methyl-3-butyn-2-ol, has been successfully demonstrated in a continuous-flow setup. mdpi.com This suggests that similar benefits could be realized for reactions involving 3-Butyn-2-ol, 4-iodo-2-methyl-.

Furthermore, the automation of synthetic processes, often coupled with flow chemistry, can accelerate the discovery and optimization of new reactions and applications. youtube.com Automated systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for research and development. acs.org The use of pre-packed capsules containing all necessary reagents for specific reactions, which can be processed by an automated system, is an emerging technology that could be applied to reactions of iodoalkynes. acs.org

Table 2: Potential Advantages of Flow Chemistry for 3-Butyn-2-ol, 4-iodo-2-methyl-

Feature Benefit in Synthesis and Application
Enhanced Safety Contained system minimizes exposure to hazardous reagents.
Precise Control Accurate regulation of temperature, pressure, and stoichiometry. youtube.com
Improved Yield & Purity Optimized conditions can reduce byproduct formation.
Scalability Easier to scale up production compared to batch processes.

| Integration | Can be coupled with in-line analysis and purification. |

Novel Applications in Interdisciplinary Research Fields

While the current applications of 3-Butyn-2-ol, 4-iodo-2-methyl- are not well-documented, its structure suggests significant potential in various interdisciplinary fields. The ability to introduce an iodoalkyne moiety into a molecule is highly valuable in medicinal chemistry, materials science, and chemical biology.

In medicinal chemistry , iodoalkynes are important precursors for the synthesis of biologically active compounds. The iodo group can be readily displaced in coupling reactions to build complex molecular architectures, and the alkyne can participate in bioorthogonal reactions. The tertiary alcohol could also contribute to the binding of the molecule to biological targets.

In materials science , terminal alkynes are fundamental building blocks for the synthesis of functional polymers and organic electronic materials. The iodoalkyne functionality of 3-Butyn-2-ol, 4-iodo-2-methyl- could be exploited to create novel polymers with tailored electronic or optical properties.

In chemical biology , the alkyne group is a key component in "click chemistry," a set of powerful and reliable reactions for labeling and modifying biomolecules. The ability to attach this iodoalkynyl alcohol to biological systems could enable new methods for imaging, tracking, and understanding biological processes.

The future of 3-Butyn-2-ol, 4-iodo-2-methyl- will depend on the successful development of efficient synthetic methods and the exploration of its reactivity in these and other emerging fields. As a versatile and functionalized building block, it holds the promise of contributing to significant advances across the scientific landscape.

Q & A

Q. How can researchers verify the purity and structural integrity of 3-Butyn-2-ol, 4-iodo-2-methyl- during synthesis?

Methodological Answer: Purity can be assessed using gas chromatography (GC) with flame ionization detection, as commercial samples often report >97.0% purity via GC . Structural confirmation requires spectroscopic techniques:

  • Mass Spectrometry (MS): The parent compound and fragments (e.g., m/z = 55 for 3-butyn-2-ol derivatives) indicate stability of alkyne or hydroxyl-associated fragments .
  • NMR: 1^1H and 13^13C NMR identify the iodo-methyl substitution pattern and hydroxyl group environment.
  • IR Spectroscopy: Peaks at ~3300 cm1^{-1} (O-H stretch) and ~2100 cm1^{-1} (C≡C stretch) confirm functional groups .

Q. What are the critical safety considerations when handling 3-Butyn-2-ol derivatives in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods and PPE (gloves, goggles) due to acute toxicity (oral, dermal, inhalation) and flammability (flash point ~66–67°C at reduced pressure) .
  • Storage: Store in airtight containers under inert gas (N2_2/Ar) to prevent oxidation or moisture absorption.
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns due to reactivity with water .

Q. How does the electronic nature of the iodine substituent influence the reactivity of 4-iodo-2-methyl-3-butyn-2-ol?

Methodological Answer: The electron-withdrawing iodine atom increases the electrophilicity of the alkyne moiety, facilitating nucleophilic additions (e.g., Sonogashira coupling). Computational studies (DFT) can model charge distribution, while experimental kinetic assays compare reaction rates with non-iodinated analogs .

Advanced Research Questions

Q. How can ruthenium-catalyzed hydrogenation be optimized for selective reduction of nitro groups in 4-iodo-2-methyl-3-butyn-2-ol derivatives?

Methodological Answer:

  • Catalyst Pretreatment: Activate Ru/C or Ru-Al2_2O3_3 catalysts under H2_2 at 200–300°C to enhance surface reactivity .
  • Solvent Selection: Use isopropanol or toluene to stabilize intermediates and suppress over-reduction.
  • Reaction Monitoring: Track H2_2 pressure drop stoichiometrically (e.g., 50–60 psig at 50°C) to halt at the amine stage, achieving >90% selectivity .

Q. What strategies enable enantioselective separation of chiral 3-Butyn-2-ol derivatives using host-guest chemistry?

Methodological Answer:

  • Chiral Molecular Cages: Synthesize imine-based cages (e.g., CC3-R) with tailored pore sizes. The hydroxyl and alkyne groups in 4-iodo-2-methyl-3-butyn-2-ol interact via hydrogen bonding and van der Waals forces, achieving enantiomeric excess (e.g., e.e. = 42% for 3-butyn-2-ol in CC51-R cages) .
  • HPLC Validation: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to quantify separation efficiency .

Q. How do computational methods predict the stability and regioselectivity of 4-iodo-2-methyl-3-butyn-2-ol in cycloaddition reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for [2+2] or Diels-Alder reactions to identify favored pathways (e.g., iodine’s inductive effect lowers LUMO energy, favoring alkyne participation).
  • MD Simulations: Simulate solvent effects (e.g., THF vs. DMF) on reaction coordinates to optimize regioselectivity .

Data Contradictions and Resolution

  • Fragmentation Stability in MS: notes a dominant m/z = 55 fragment for 3-butyn-2-ol, attributed to a resonance-stabilized carbocation. However, iodine’s presence in 4-iodo derivatives may alter fragmentation pathways. Resolution: Compare experimental MS data with isotopic patterns (iodine’s 127^{127}I signature) to confirm assignments .
  • Catalyst Performance: Ru catalysts in show variable selectivity (50–90%) based on purity. Resolution: Pre-treat commercial catalysts with H2_2 to remove oxides and improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.